LSD1 Inhibitory Potency: Amino-Carboxamide Benzothiazole Hit vs. Reference Inhibitor Tranylcypromine
The amino-carboxamide benzothiazole scaffold corresponding to 5-amino-1,3-benzothiazole-2-carboxamide (reported as Compound 37 or hit inhibitor 1) demonstrated an LSD1 IC₅₀ of 18.4 μM in a biochemical assay using human recombinant LSD1 [1]. For cross-study context, the clinically used irreversible LSD1 inhibitor tranylcypromine (TCP) has been reported with an LSD1 IC₅₀ of 14.8 μM in a 10-dose IC₅₀ mode under comparable in vitro conditions [2]. While the hit compound is slightly less potent than TCP in absolute terms, it represents a distinct chemotype with a different inhibition mechanism (reversible, non-covalent), offering a differentiated starting point for optimization [1]. Subsequent hit-to-lead optimization of this exact scaffold yielded inhibitors 26 and 30 with improved IC₅₀ values of 4.64 μM and 4.35 μM respectively, demonstrating a tractable SAR that supports the scaffold's prosecutability [3].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 18.4 μM (Compound 37, amino-carboxamide benzothiazole scaffold) |
| Comparator Or Baseline | Tranylcypromine (TCP): 14.8 μM; Optimized analog 26: 4.64 μM; Optimized analog 30: 4.35 μM |
| Quantified Difference | Target compound vs. TCP: 1.24-fold less potent; Optimized analogs achieve up to 4.2-fold improvement over the hit |
| Conditions | Human recombinant LSD1 enzyme inhibition assay; TCP tested in 10-dose IC₅₀ mode with 3-fold serial dilution starting at 100 μM; Compound 37 tested in in vitro LSD1 inhibition assay |
Why This Matters
This establishes the scaffold's validated target engagement against a clinically relevant epigenetic target with potency comparable to a reference inhibitor, providing a scientifically credible starting point for medicinal chemistry campaigns.
- [1] Alnabulsi S, Al-Hurani EA, Al-Shar'i NA, El-Elimat T. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. J Mol Graph Model. 2019;93:107440. PMID: 31494535. View Source
- [2] Table 3. LSD1 Inhibition Activity of Compounds. PMC11472331. Tranylcypromine IC₅₀ = 14.8 μM. View Source
- [3] Al bustanji D, Alnabulsi S, Al-Hurani EA. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Med Chem Res. 2023;32:910–929. Inhibitor 26 IC₅₀ = 4.64 μM; Inhibitor 30 IC₅₀ = 4.35 μM. View Source
